molecular formula C18H18FN7O B2829274 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide CAS No. 2320891-13-0

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide

Cat. No.: B2829274
CAS No.: 2320891-13-0
M. Wt: 367.388
InChI Key: AVTQTUHPTHTQTQ-UHFFFAOYSA-N
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Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide is a novel compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by a unique structure that includes a triazolo[4,3-b]pyridazine core, which is known for its biological activity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. The inhibition of these kinases can lead to the disruption of cancer cell growth and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit multiple kinases and its favorable pharmacokinetic properties make it a promising candidate for further research and development .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c1-24(18(27)12-6-13(19)8-20-7-12)14-9-25(10-14)16-5-4-15-21-22-17(11-2-3-11)26(15)23-16/h4-8,11,14H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTQTUHPTHTQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC(=CN=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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